4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
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Overview
Description
4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s structure includes an imidazo[1,2-a]pyrimidine ring fused with a phenyl and benzamide group, making it a unique and versatile molecule for various applications.
Preparation Methods
The synthesis of 4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves several steps. One common method includes the direct functionalization of imidazo[1,2-a]pyrimidines through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often employ multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic scaffold and have applications in organic synthesis and pharmaceutical chemistry.
Imidazo[1,2-a]pyrimidines: These compounds are closely related and have similar chemical properties and applications.
Benzamides: These compounds have a benzamide group and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of imidazo[1,2-a]pyrimidines and benzamides, making it a versatile and valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-iodo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15IN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-4-8-17(9-5-14)23-19(26)15-2-6-16(21)7-3-15/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTJZPQKHJADOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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